molecular formula C12H14O2 B13785095 (R)-2-benzylpent-4-enoic acid

(R)-2-benzylpent-4-enoic acid

Cat. No.: B13785095
M. Wt: 190.24 g/mol
InChI Key: VDJGCNARLOCVIY-LLVKDONJSA-N
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Description

®-2-benzylpent-4-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzyl group attached to the second carbon of a pent-4-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-benzylpent-4-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as ®-2-pentenoic acid, with benzyl bromide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of ®-2-benzylpent-4-enoic acid may involve more scalable processes, such as catalytic hydrogenation of benzyl-substituted intermediates or the use of continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

®-2-benzylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in the pent-4-enoic acid chain can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: LiAlH4 in anhydrous ether for reducing the carboxylic acid group.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitrobenzyl or halobenzyl derivatives.

Scientific Research Applications

®-2-benzylpent-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-benzylpent-4-enoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-phenylpent-4-enoic acid: Similar structure but with a phenyl group instead of a benzyl group.

    ®-2-benzylbut-4-enoic acid: Similar structure but with a shorter carbon chain.

Uniqueness

®-2-benzylpent-4-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its benzyl group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(2R)-2-benzylpent-4-enoic acid

InChI

InChI=1S/C12H14O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,13,14)/t11-/m1/s1

InChI Key

VDJGCNARLOCVIY-LLVKDONJSA-N

Isomeric SMILES

C=CC[C@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

C=CCC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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